Hematohemin IX is a complex organic compound that belongs to the class of porphyrins, specifically a derivative of heme. It plays a critical role in various biological processes, particularly in the function of hemoproteins, which are vital for oxygen transport and electron transfer in living organisms. Hematohemin IX is characterized by its iron-containing structure, which allows it to participate in redox reactions.
Hematohemin IX can be derived from heme through various synthetic methods. It is commonly sourced from biological systems where heme is naturally produced, such as in the liver or bone marrow of animals. Additionally, it can be synthesized in the laboratory through chemical processes involving protoheme IX derivatives.
The synthesis of Hematohemin IX typically involves several key methods:
The iron insertion typically requires controlled conditions such as pH and temperature to ensure proper coordination of the iron atom within the porphyrin ring. The reaction may also involve solvents like dimethyl sulfoxide or methanol to facilitate solubility and reactivity.
Hematohemin IX features a characteristic porphyrin ring structure with an iron atom at its center. The molecular arrangement allows for conjugated double bonds, which contribute to its color and reactivity.
Hematohemin IX participates in various chemical reactions, primarily involving:
The redox potential of Hematohemin IX can be influenced by environmental factors such as pH and the presence of ligands, which may stabilize different oxidation states of the iron atom.
The mechanism by which Hematohemin IX functions involves:
Studies have shown that Hematohemin IX exhibits high affinity for oxygen under physiological conditions, making it crucial for respiratory enzymes like hemoglobin and myoglobin.
Hematohemin IX has several significant applications in scientific research:
Hematohemin IX (CAS 15632-20-9) is a chlorinated ferriprotoporphyrin IX complex formed during hemoglobin catabolism. Its molecular formula is C₃₄H₃₆ClFeN₄O₆, with a precise molecular weight of 687.97 g/mol [1]. Structurally, it consists of a tetrapyrrole porphyrin ring coordinated with a central ferric iron (Fe³⁺) atom, where the chloride anion serves as the counterion stabilizing the oxidized iron state. This molecular configuration classifies it as a metalloporphyrin derivative within the broader category of heme molecules [1] [6].
Biochemically, Hematohemin IX represents the oxidized crystalline form of heme released from hemoglobin during erythrocyte degradation. Unlike its precursor heme (which contains ferrous iron, Fe²⁺), Hematohemin IX contains ferric iron (Fe³⁺), fundamentally altering its chemical behavior and biological interactions. The compound exhibits characteristic absorption spectra with a Soret band near 385 nm, attributable to its conjugated porphyrin system [6]. Its hydrophobic nature facilitates membrane intercalation, a property contributing to its cytotoxicity when released in excess during pathological hemolysis [3].
Table 1: Comparative Analysis of Key Porphyrin Complexes
Compound | Central Atom | Oxidation State | Molecular Formula | Biological Source |
---|---|---|---|---|
Hematohemin IX | Iron (Fe) | +3 | C₃₄H₃₆ClFeN₄O₆ | Hemoglobin degradation |
Heme B (Protoporphyrin IX) | Iron (Fe) | +2 | C₃₄H₃₂FeN₄O₄ | Functional hemoglobin |
Biliverdin IXα | None | N/A | C₃₃H₃₄N₄O₆ | Heme oxygenase catabolism |
Chlorophyll a | Magnesium (Mg) | +2 | C₅₅H₇₂MgN₄O₅ | Photosynthetic organisms |
The compound's crystallographic properties include a boiling point of 1180.2°C at 760 mmHg and a flash point of 667.6°C, reflecting its thermal stability [1]. Its insolubility in aqueous environments necessitates specialized protein carriers (e.g., hemopexin) for physiological transport, while its solubility in organic solvents like dimethyl sulfoxide facilitates laboratory manipulation [3].
The identification of Hematohemin IX emerged from early 20th-century investigations into hemoglobin derivatives. The term "hemin" was historically applied to crystalline derivatives formed when hemoglobin reacted with acidic solvents, with Hematohemin IX specifically isolated from human hemoglobin digests [1]. Its systematic designation as "IX" references the isomeric series of porphyrins established by Hans Fischer, where the Roman numeral denotes the specific arrangement of side chains (methyl, vinyl, propionate) around the tetrapyrrole macrocycle [6].
The nomenclature standardization process was formalized through the Chemical Abstracts Service (CAS) registry number 15632-20-9, providing a unique identifier that distinguishes it from other heme degradation products like biliverdin IXα [1]. The IUPAC name, Ferrate(2-),[7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN²¹,κN²²,κN²³,κN²⁴]chloro-, dihydrogen,(SP-5-13)-, precisely defines its atomic connectivity and stereochemical configuration [1]. This naming evolution reflects the convergence of biochemical and chemical terminology, resolving earlier ambiguities where "hemin" was used generically for various heme derivatives.
Table 2: Historical Milestones in Hematohemin IX Characterization
Year | Milestone | Significance |
---|---|---|
1912 | Crystallization of hemin derivatives | Initial isolation of chlorohemin crystals |
1929 | Fischer's porphyrin isomer classification | Establishment of Type IX isomer standard |
1968 | Heme oxygenase system characterization | Elucidation of heme degradation pathway |
1970s | X-ray crystallography of hemin complexes | Atomic-resolution structural confirmation |
1985 | CAS registry assignment (15632-20-9) | Formal chemical indexing |
The discovery was intertwined with advances in hemoglobin chemistry. Notably, the verification of its structure employed digitonin fractionation and spectroscopic analysis, confirming its identity as the oxidation product of heme released from hemoglobin's globin chains [3] [6]. The "hemato" prefix specifically denotes its mammalian origin, differentiating it from similar compounds in other species [1].
Hematohemin IX occupies a pivotal position in the heme catabolic cascade initiated upon hemoglobin release during erythrophagocytosis. Following hemoglobin's dissociation into globin chains and heme, heme is rapidly oxidized to form Hematohemin IX, which serves as the primary substrate for heme oxygenase enzymes [3] [6]. This conversion represents a critical regulatory point in physiological iron recycling, as the ferric iron within Hematohemin IX must be reduced to ferrous state for enzymatic degradation by heme oxygenase-1 (HO-1) [6] [8].
The enzymatic degradation pathway proceeds through a three-step reaction:
This pathway's significance extends beyond waste elimination. The degradation products perform essential biological functions:
In pathological contexts like hemolytic anemias, massive hemoglobin release saturates protective mechanisms, leading to Hematohemin IX accumulation. Its hydrophobic nature enables membrane intercalation in vascular endothelium and renal tubules, where iron-catalyzed Fenton reactions generate reactive oxygen species (ROS), causing lipid peroxidation and cellular damage [3] [6]. This cytotoxic mechanism underlies complications in conditions such as sickle cell disease, malaria, and sepsis-associated hemolysis.
The cellular defense system against Hematohemin IX toxicity involves:
These mechanisms collectively regulate Hematohemin IX's transition from a cytotoxic byproduct to a metabolic resource for iron reutilization and antioxidant synthesis, illustrating its dual nature in physiological and pathological processes [3] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7